molecular formula C22H22N2O4 B11060758 N-(2-{[1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide

N-(2-{[1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide

Cat. No.: B11060758
M. Wt: 378.4 g/mol
InChI Key: XZQRQXRVYKXFGH-UHFFFAOYSA-N
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Description

N-(2-{[1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide is a complex organic compound featuring a benzofuran moiety linked to a tetrahydroquinoline structure via an ethyl ether linkage, with an acetamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Synthesis of Tetrahydroquinoline: The tetrahydroquinoline core can be prepared via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Coupling Reaction: The benzofuran and tetrahydroquinoline units are coupled using a suitable linker, such as an ethyl ether, through a nucleophilic substitution reaction.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: The tetrahydroquinoline ring can be reduced to a fully saturated quinoline using hydrogenation catalysts such as palladium on carbon.

    Substitution: The ethyl ether linkage can be cleaved under acidic or basic conditions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-{[1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be investigated for potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.

Industry

In the chemical industry, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals. Its versatility in chemical reactions makes it a valuable component in industrial synthetic processes.

Mechanism of Action

The mechanism of action of N-(2-{[1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran moiety may facilitate binding to hydrophobic pockets, while the tetrahydroquinoline and acetamide groups could form hydrogen bonds or other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide is unique due to its specific combination of a benzofuran moiety with a tetrahydroquinoline core linked via an ethyl ether and an acetamide group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-[2-[[1-(1-benzofuran-2-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]oxy]ethyl]acetamide

InChI

InChI=1S/C22H22N2O4/c1-15(25)23-11-13-27-19-10-4-7-16-8-5-12-24(21(16)19)22(26)20-14-17-6-2-3-9-18(17)28-20/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,23,25)

InChI Key

XZQRQXRVYKXFGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOC1=CC=CC2=C1N(CCC2)C(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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